Tetrabutylammonium (meta)periodate Tetrabutylammonium (meta)periodate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16186818
InChI: InChI=1S/C16H36N.HIO4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;(H,2,3,4,5)/q+1;
SMILES:
Molecular Formula: C16H37INO4+
Molecular Weight: 434.37 g/mol

Tetrabutylammonium (meta)periodate

CAS No.:

Cat. No.: VC16186818

Molecular Formula: C16H37INO4+

Molecular Weight: 434.37 g/mol

* For research use only. Not for human or veterinary use.

Tetrabutylammonium (meta)periodate -

Specification

Molecular Formula C16H37INO4+
Molecular Weight 434.37 g/mol
IUPAC Name periodic acid;tetrabutylazanium
Standard InChI InChI=1S/C16H36N.HIO4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;(H,2,3,4,5)/q+1;
Standard InChI Key PYVXLMQALOZKES-UHFFFAOYSA-N
Canonical SMILES CCCC[N+](CCCC)(CCCC)CCCC.OI(=O)(=O)=O

Introduction

Structural and Physicochemical Properties

Tetrabutylammonium (meta)periodate consists of a tetrabutylammonium cation paired with a periodate anion. The compound typically presents as a white to pale yellow crystalline solid, though it may exhibit slight discoloration upon prolonged light exposure without compromising its oxidizing capacity . Analytical characterization via nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FT-IR) spectroscopy confirms its structural integrity, with elemental analysis verifying a carbon content of 44.24%, hydrogen content of 8.71%, and nitrogen content of 3.20% .

Table 1: Key Physicochemical Properties of TBAP

PropertyValue/Description
Molecular FormulaC16H36INO4\text{C}_{16}\text{H}_{36}\text{INO}_4
Molecular Weight433.37 g/mol
SolubilitySlightly soluble in chloroform, DMSO
Storage Conditions4°C under inert atmosphere
Purity≥98% (by elemental analysis)

The compound’s slight solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and chloroform facilitates its use in homogeneous reaction systems .

Synthesis and Analytical Characterization

TBAP is synthesized via metathesis reactions involving tetrabutylammonium bromide and sodium periodate, followed by recrystallization to achieve high purity . The certificate of analysis from LGC Standards highlights conformity to structural benchmarks through 1H^1\text{H} NMR (δ\delta 0.95–1.75 ppm for butyl chains) and 13C^{13}\text{C} NMR (δ\delta 13.5–58.0 ppm) . Mass spectral data exhibit a molecular ion peak at m/z 433.37, consistent with the molecular formula.

Oxidation Mechanisms and Reaction Scope

TBAP operates through a dual mechanism: direct oxidation via the periodate ion and Lewis acid-assisted pathways. In the presence of catalysts such as FeCl3\text{FeCl}_3 or AlCl3\text{AlCl}_3, TBAP achieves enhanced reactivity in aprotic media like dichloromethane .

Epoxidation of Alkenes

TBAP efficiently epoxidizes cyclic and acyclic alkenes. For example, cyclohexene undergoes epoxidation to cyclohexene oxide with 85% yield under mild conditions (25°C, 2 hours) when FeCl3\text{FeCl}_3 is employed as a co-catalyst .

Table 2: Epoxidation Reactions Catalyzed by TBAP

SubstrateProductCatalystYield (%)Conditions
CyclohexeneCyclohexene oxideFeCl₃85CH₂Cl₂, 25°C, 2 h
1,2-Dihydronaphthalene1,2-EpoxyhydronaphthaleneAlCl₃78CH₂Cl₂, 25°C, 3 h

Alcohol Oxidation

Primary and secondary alcohols are oxidized to ketones and carboxylic acids. Benzyl alcohol converts to benzophenone in 90% yield using TBAP with FeCl3\text{FeCl}_3 in dichloromethane .

Sulfide to Sulfoxide Transformation

TBAP selectively oxidizes sulfides to sulfoxides without over-oxidation to sulfones. For instance, diphenyl sulfide yields diphenyl sulfoxide in 92% efficiency under anhydrous conditions .

Applications in Synthetic Chemistry

Synthesis of Aryl Nitroso Derivatives

TBAP mediates the oxidation of aryl hydroxylamines to nitroso compounds, critical intermediates in heterocyclic chemistry. This reaction proceeds quantitatively in dichloromethane at ambient temperature .

Oxidative Decarboxylation

Carboxylic acids undergo decarboxylation to alkanes or alkenes when treated with TBAP in the presence of transition-metal catalysts. For example, cinnamic acid decarboxylates to styrene with 75% yield .

Ionic Liquid-Mediated Reactions

TBAP serves as a counterion in ionic liquids for synthesizing aromatic carboxylic acids. These solvents enhance reaction rates and selectivity due to their unique solvation properties .

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